1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride
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Overview
Description
1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride is a chemical compound with a molecular formula of C8H11F3N2O·HCl
Preparation Methods
The synthesis of 1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone.
Introduction of the ethyl group: This step involves the alkylation of the pyrazole ring with ethyl halides.
Attachment of the trifluoroethoxy group: This is done through nucleophilic substitution reactions using trifluoroethanol and a suitable leaving group.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethyl and trifluoroethoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride include:
1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole: Lacks the amine group, which may reduce its biological activity.
1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine: Does not form the hydrochloride salt, potentially affecting its solubility and stability.
1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine sulfate: Another salt form that may have different solubility and stability profiles compared to the hydrochloride salt.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride, with the CAS number 1431963-26-6, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and applications based on diverse sources.
- Molecular Formula : C7H11ClF3N3O
- Molecular Weight : 245.63 g/mol
- Structural Characteristics : The compound features a pyrazole ring substituted with a trifluoroethoxy group, which is known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of pharmacological activities, including:
Antimicrobial Activity
A study evaluated the antimicrobial properties of several pyrazole derivatives, including this compound. The findings indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
E. coli | 12 | 100 |
Pseudomonas aeruginosa | 10 | 100 |
Anti-inflammatory Studies
In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophages. The results indicate a dose-dependent reduction in TNF-alpha and IL-6 levels.
Concentration (µM) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
---|---|---|
0 | 250 | 300 |
10 | 200 | 250 |
50 | 150 | 200 |
Anticancer Activity
Research into the anticancer effects revealed that the compound could induce apoptosis in cancer cell lines such as HeLa and MCF-7. Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been suggested that pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
- Cell Signaling Modulation : The trifluoromethyl group may enhance binding affinity to specific receptors involved in inflammatory responses.
Properties
Molecular Formula |
C7H11ClF3N3O |
---|---|
Molecular Weight |
245.63 g/mol |
IUPAC Name |
1-ethyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C7H10F3N3O.ClH/c1-2-13-3-5(11)6(12-13)14-4-7(8,9)10;/h3H,2,4,11H2,1H3;1H |
InChI Key |
SFYUTIVMFRUQAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)OCC(F)(F)F)N.Cl |
Origin of Product |
United States |
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